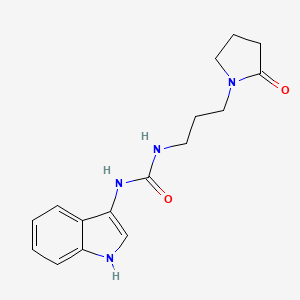
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential application in various fields such as medicine, biology, and chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Complexation-Induced Unfolding of Heterocyclic Ureas : Research demonstrates the synthesis and conformational studies of heterocyclic ureas, highlighting their ability to unfold and form multiply hydrogen-bonded complexes. This process mimics the helix-to-sheet transition shown by peptides, offering insights into the building blocks for self-assembly and molecular mimicry of biological structures (Corbin et al., 2001).
Green Chemistry in Synthesis : A study presented a phosgeneless route to synthesize unsymmetrical ureas, involving the direct reaction of N-phenoxycarbonyl derivatives with amines. This method provides a safer, more environmentally friendly approach to creating compounds for potential scientific applications (Carafa, Mele, & Quaranta, 2012).
Biological Activity
- Inhibition of Soluble Epoxide Hydrolase : A study on 1,3-disubstituted ureas with a piperidyl moiety explored their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH), showing significant pharmacokinetic improvements and potential for reducing inflammatory pain (Rose et al., 2010).
Materials Science
- Electronic, Optical, and Nonlinear Optical Properties : A computational study assessed the electrooptic properties of a novel chalcone derivative, revealing its potential applications in nonlinear optics and optoelectronic device fabrications due to its superior properties compared to standard urea (Shkir et al., 2018).
Chemical Reactivity and Complexation
Supramolecular Approach to Conformational and Tautomeric Control : This research explored the conformational equilibrium and tautomerism in urea derivatives, demonstrating how triple hydrogen bonding can control tautomerism. This provides a foundation for developments in molecular sensing based on kinetic trapping effects (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Synthesis of Indole Derivatives : A method for synthesizing diverse indoles through Co(III)-catalyzed oxidative annulation of N-arylureas and internal alkynes has been developed, broadening the toolbox for creating structurally complex molecules with potential scientific and industrial applications (Zhang et al., 2016).
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-7-3-9-20(15)10-4-8-17-16(22)19-14-11-18-13-6-2-1-5-12(13)14/h1-2,5-6,11,18H,3-4,7-10H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRMTRFHOORTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2457960.png)

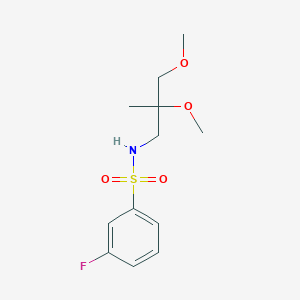
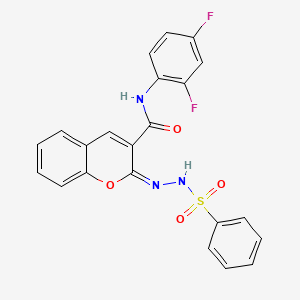
![4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B2457968.png)
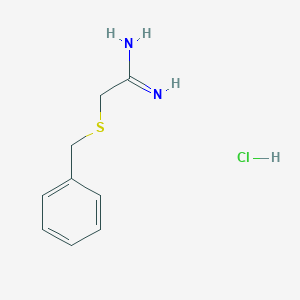
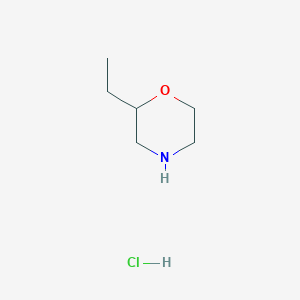

![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
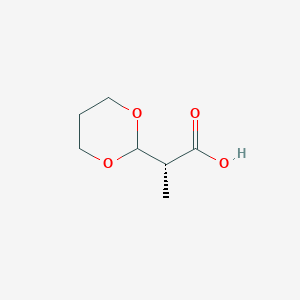
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)